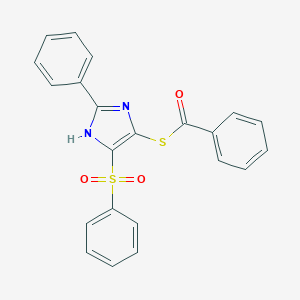

S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate

Description

Properties

IUPAC Name |

S-[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl] benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S2/c25-22(17-12-6-2-7-13-17)28-20-21(29(26,27)18-14-8-3-9-15-18)24-19(23-20)16-10-4-1-5-11-16/h1-15H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNBQUQHTULVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, typically using phenylsulfonyl chloride in the presence of a base such as pyridine.

Formation of the Benzothioate Moiety: The benzothioate group is introduced through a thiolation reaction, often using benzoyl chloride and thiourea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized further to form sulfone derivatives.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The benzothioate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted benzothioate derivatives.

Scientific Research Applications

S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives

Benzimidazole analogs, such as 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (), share a fused aromatic ring system but differ in substitution patterns. Key distinctions include:

- Substituent Effects : The target compound’s phenylsulfonyl group at the 4-position contrasts with the benzo[d][1,3]dioxol-5-yloxy and fluoro substituents in benzimidazole derivatives. The electron-withdrawing sulfonyl group may reduce nucleophilic attack susceptibility compared to the electron-donating dioxol moiety .

- Synthetic Routes : Benzimidazoles are typically synthesized via cyclocondensation of o-phenylenediamine derivatives with aldehydes under acidic conditions . In contrast, the target compound’s synthesis likely involves sulfonation and thioesterification steps.

Table 1: Comparative Analysis of Imidazole and Benzimidazole Derivatives

*Calculated based on substituent contributions.

Imidazole Derivatives with Carbonyl Substituents

Imidazole derivatives from (e.g., 5{101}-5{105}) feature bulky substituents such as (benzylamino)carbonyl and (benzyloxy-S-phenylalanyl)carbonyl groups. Key comparisons include:

Thiazole and Oxazolidine Derivatives

Thiazole-based compounds (), such as (4S,5S)-thiazol-5-ylmethyl derivatives, differ in core heterocycle but share aromatic substituents. Notable contrasts include:

- Heterocycle Properties: Thiazoles exhibit greater π-electron deficiency than imidazoles, affecting binding affinity in biological targets.

- Pharmacokinetics : The benzothioate ester in the target compound could provide slower hydrolysis rates compared to oxazolidine carboxylates, prolonging half-life .

Sulfonyl-Containing Compounds

The phosphorodithioate ester in (O,O-bis(isopropyl) S-[2-[(phenylsulfonyl)amino]ethyl] ester) shares a phenylsulfonyl group but differs in core structure. Key differences:

- Reactivity : Phosphorodithioates are prone to hydrolysis, whereas the target compound’s benzothioate ester may exhibit greater stability under physiological conditions .

- Toxicity : Phosphorodithioates are associated with higher toxicity due to cholinesterase inhibition, whereas the target compound’s imidazole-thioester architecture may reduce off-target effects .

Research Findings and Implications

- Structural Stability: The phenylsulfonyl group in the target compound likely enhances resistance to oxidative degradation compared to analogs with amino or alkyl groups .

- Biological Performance : The benzothioate ester may improve bioavailability over carboxylate esters, as seen in prodrug designs .

Biological Activity

S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate is a compound of interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 427.5 g/mol. The compound features an imidazole ring, a phenylsulfonyl group, and a benzothioate moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The imidazole ring is known for its capacity to chelate metal ions, which can modulate enzyme activities. Moreover, the sulfonyl group may influence the compound's binding affinity to proteins, potentially leading to inhibition or activation of specific biochemical pathways.

Pharmacological Activities

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in resistant cancer cells by disrupting cell cycle progression at the G2/M phase and causing mitotic spindle defects .

- Analgesic Properties :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Detailed Research Findings

- Cytotoxicity Against Cancer Cells :

- Analgesic Mechanism :

- Safety Profile :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.